3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS 1344299-39-3): A Bifunctional Scaffold for Advanced Drug Discovery
3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS 1344299-39-3): A Bifunctional Scaffold for Advanced Drug Discovery
Executive Summary: The Strategic Value of Fused Heterocycles
In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, high-Fsp³ architectures is critical for improving solubility, reducing off-target toxicity, and navigating complex intellectual property landscapes. 3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (CAS 1344299-39-3) represents a highly versatile, bifunctional building block that perfectly aligns with these modern design principles.
This scaffold fuses a pharmacologically privileged pyridazine ring—a well-documented kinase hinge binder—with a conformationally restricted thiopyran ring. As an application scientist, I utilize this specific building block for its orthogonal reactivity: the C3-chlorine serves as a prime vector for palladium-catalyzed cross-coupling or Nucleophilic Aromatic Substitution (SNAr), while the thioether moiety allows for chemoselective oxidation to sulfoxides or sulfones, enabling precise tuning of the molecule's physicochemical properties (e.g., LogP and Topological Polar Surface Area).
Physicochemical & Structural Profiling
Understanding the baseline physicochemical metrics of a starting scaffold is paramount for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of its downstream derivatives. The fusion of the thiopyran ring restricts the rotational degrees of freedom, locking the molecule into a defined trajectory that is highly beneficial for structure-based drug design (SBDD).
Table 1: Core Physicochemical Properties
| Property | Value | Structural Implication |
| CAS Number | 1344299-39-3 | Unique identifier for commercial sourcing . |
| Molecular Formula | C₇H₇ClN₂S | Low molecular weight leaves ample room for elaboration. |
| Molecular Weight | 186.66 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Physical State | Solid | Favorable for gravimetric dispensing and storage stability. |
| H-Bond Donors | 0 | Enhances passive membrane permeability. |
| H-Bond Acceptors | 3 (N, N, S) | Pyridazine nitrogens act as strong acceptors for kinase hinges. |
| TPSA (Estimated) | ~51.1 Ų | Well within the Lipinski/Veber limits for oral bioavailability. |
| SMILES | ClC1=CC2=C(CCSC2)N=N1 | Computational string for in silico docking screens. |
Mechanistic Rationale: Why This Scaffold?
The Pyridazine Core as a Kinase Hinge Binder
Pyridazine derivatives are heavily utilized in oncology and immunology as ATP-competitive kinase inhibitors . The adjacent nitrogen atoms in the pyridazine ring possess lone pairs that project into the kinase hinge region, forming robust hydrogen bonds with the backbone amides of residues (e.g., Met109 or His283, depending on the target kinase). The C3-chlorine is strategically positioned to project functional groups (via cross-coupling) into the solvent-exposed region or the hydrophobic pocket, driving target selectivity.
The Thiopyran Ring for ADME Tuning
Unmodified thioethers can be metabolic liabilities due to rapid oxidation by cytochrome P450 enzymes in the liver. However, we can preemptively exploit this by oxidizing the thiopyran sulfur to a sulfone (-SO₂-) or sulfoxide (-SO-) during the synthesis phase. This transformation drastically lowers the lipophilicity (LogP) of the molecule, increases aqueous solubility, and introduces new hydrogen bond acceptors that can interact with the ribose-binding pocket of kinases.
Divergent Functionalization Pathways
The true power of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine lies in its orthogonal reactivity. The diagram below illustrates the logical workflow for generating diverse, drug-like libraries from this single precursor.
Divergent synthetic pathways of 3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine in drug discovery.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific mechanistic reasoning for the choice of reagents and built-in analytical checkpoints.
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C3
The electron-deficient nature of the pyridazine ring highly activates the C3-chlorine toward oxidative addition. We utilize Pd(dppf)Cl₂ because bidentate phosphine ligands are highly effective at preventing competitive dehalogenation in electron-deficient nitrogen heterocycles .
Reagents:
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3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1.0 equiv)
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Aryl/Heteroaryl Boronic Acid (1.2 equiv)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
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K₂CO₃ (2.0 equiv, 2M aqueous solution)
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1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
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Preparation: Charge a microwave vial or Schlenk flask with the pyridazine core, boronic acid, and Pd(dppf)Cl₂.
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Degassing (Critical Step): Add 1,4-dioxane and the aqueous K₂CO₃ solution. Sparge the biphasic mixture with Argon for 10 minutes. Causality: Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active catalyst.
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Reaction: Seal the vessel and heat to 90 °C for 4–6 hours.
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Validation: Monitor via LC-MS. The disappearance of the starting material mass (m/z 187 [M+H]⁺) and the appearance of the coupled product confirms conversion.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Chemoselective Oxidation of the Thiopyran Ring
Oxidizing the thioether to a sulfone requires careful stoichiometric control to prevent ring-opening β-elimination side reactions, which can occur in substituted thiopyran systems .
Reagents:
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3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine (1.0 equiv)
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m-Chloroperoxybenzoic acid (mCPBA, 77% purity) (2.5 equiv for sulfone)
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Dichloromethane (DCM) (0.1 M)
Step-by-Step Methodology:
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Preparation: Dissolve the pyridazine core in anhydrous DCM and cool to 0 °C in an ice bath. Causality: Starting at 0 °C controls the exotherm of the initial oxidation to the sulfoxide, preventing thermal degradation.
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Addition: Dissolve mCPBA in DCM and add dropwise to the reaction mixture over 15 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.
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Validation: Monitor by TLC (EtOAc/Hexanes). The sulfone will appear as a highly polar spot compared to the starting thioether.
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Quench (Critical Step): Add a saturated aqueous solution of Na₂S₂O₃ and stir vigorously for 15 minutes. Causality: Na₂S₂O₃ reduces any unreacted peroxides, neutralizing explosion hazards and preventing over-oxidation during concentration.
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Workup: Add saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM, dry over MgSO₄, and concentrate to yield the sulfone derivative.
Conclusion
3-Chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine is a premier scaffold for modern medicinal chemistry. By leveraging the inherent reactivity of the chloropyridazine moiety for spatial vectoring and the thiopyran ring for physicochemical tuning, drug discovery teams can rapidly generate highly optimized, 3D-rich libraries targeting complex kinase and GPCR networks.
References
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Compagnone, M., et al. (2024). "Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors." ACS Medicinal Chemistry Letters, 15(11), 1925–1932. Available at:[Link]
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Simpson, L., et al. (2013). "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines." The Journal of Organic Chemistry, 78(15), 7758–7763. Available at:[Link]
